(2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol
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Overview
Description
(2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol is a chiral compound with a specific stereochemistry It is characterized by the presence of an amino group, a methoxy group, and a methyl group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as 2-methoxy-3-methylbenzaldehyde.
Reductive Amination: The aldehyde group is converted to an amine through reductive amination. This involves the reaction of the aldehyde with an amine in the presence of a reducing agent like sodium cyanoborohydride.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution to obtain the (2S)-enantiomer. This can be achieved using chiral chromatography or enzymatic resolution.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reductive amination processes followed by chiral resolution techniques. The choice of method depends on factors such as cost, efficiency, and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of imines or oximes.
Reduction: Reduction reactions can convert the amino group to a primary amine or the methoxy group to a hydroxyl group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride or aluminum chloride.
Major Products
Oxidation: Formation of imines or oximes.
Reduction: Conversion to primary amines or hydroxyl derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, (2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol is used as a chiral building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical entities.
Biology
In biological research, this compound can be used as a ligand in the study of enzyme-substrate interactions. Its chiral nature makes it valuable for investigating stereospecific biological processes.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. It can be used in the synthesis of drugs that target specific biological pathways.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and materials. Its unique properties make it suitable for various applications, including the development of new materials with specific characteristics.
Mechanism of Action
The mechanism of action of (2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the methoxy and methyl groups can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to specific biological effects.
Comparison with Similar Compounds
Similar Compounds
(2R)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol: The enantiomer of the compound with different stereochemistry.
2-amino-2-(2-methoxyphenyl)ethan-1-ol: Lacks the methyl group on the aromatic ring.
2-amino-2-(3-methylphenyl)ethan-1-ol: Lacks the methoxy group on the aromatic ring.
Uniqueness
(2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethan-1-ol is unique due to its specific stereochemistry and the presence of both methoxy and methyl groups on the aromatic ring. These structural features contribute to its distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C10H15NO2 |
---|---|
Molecular Weight |
181.23 g/mol |
IUPAC Name |
(2S)-2-amino-2-(2-methoxy-3-methylphenyl)ethanol |
InChI |
InChI=1S/C10H15NO2/c1-7-4-3-5-8(9(11)6-12)10(7)13-2/h3-5,9,12H,6,11H2,1-2H3/t9-/m1/s1 |
InChI Key |
DQUUFSBVJQBEGQ-SECBINFHSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)[C@@H](CO)N)OC |
Canonical SMILES |
CC1=C(C(=CC=C1)C(CO)N)OC |
Origin of Product |
United States |
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